BenchChemオンラインストアへようこそ!

1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine

Computational Chemistry Medicinal Chemistry α₂-Adrenoceptor Ligand Design

1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine (CAS 698340-29-3, molecular formula C₈H₈N₄OS, molecular weight 208.24) is the unsubstituted parent compound of the 2-guanidino-4-furylthiazole class. This heterocyclic guanidine scaffold serves as the pharmacophoric core for a series of histamine H₂-receptor antagonists and anti-Helicobacter pylori agents, with the furan ring at the 4-position and the guanidine moiety at the 2-position of the thiazole ring being critical for biological activity.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
Cat. No. B11046443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)N=C(N)N
InChIInChI=1S/C8H8N4OS/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12)
InChIKeyWVJWYTSIHKZPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine (CAS 698340-29-3): Core Scaffold of Anti-Ulcer and Anti-H. pylori Guanidinothiazoles


1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine (CAS 698340-29-3, molecular formula C₈H₈N₄OS, molecular weight 208.24) is the unsubstituted parent compound of the 2-guanidino-4-furylthiazole class . This heterocyclic guanidine scaffold serves as the pharmacophoric core for a series of histamine H₂-receptor antagonists and anti-Helicobacter pylori agents, with the furan ring at the 4-position and the guanidine moiety at the 2-position of the thiazole ring being critical for biological activity [1]. Quantum chemical studies indicate that the correct tautomeric form of this class is the 2-(thiazol-2-yl)guanidine form rather than the 1-(thiazol-2-yl)guanidine form, which has implications for electronic structure and molecular recognition [2].

Why 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine Cannot Be Replaced by Generic Guanidinothiazole Analogs


The specific combination of the furan-2-yl substituent at the 4-position and the unsubstituted guanidino group at the 2-position of the thiazole ring is non-interchangeable. Quantum chemical analysis has revealed that 2-(thiazol-2-yl)guanidines adopt a planar restricted conformation stabilized by strong intramolecular hydrogen bonds, a feature that directly governs receptor recognition at α₂-adrenoceptors and H₂ receptors [1]. Replacement of the furan ring with phenyl, pyridyl, thienyl, or other heteroaryl groups dramatically alters both antimicrobial potency and H₂ antagonist activity, as demonstrated in comprehensive SAR studies across the guanidinothiazole series [2]. Furthermore, replacement of the guanidine moiety with thiourea, urea, or (dimethylamino)methyl resulted in complete loss of all biological activities tested, confirming the essentiality of the guanidino pharmacophore [3]. These structural constraints mean that generic substitution by other 4-aryl-2-guanidinothiazoles or 2-amino-4-furylthiazoles will not reproduce the same biological profile.

Quantitative Differentiation Evidence for 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine Versus Closest Analogs


Conformational Rigidity and Electronic Structure: Impact on Receptor Recognition

Quantum chemical analysis at the B3LYP/6-31+G(d) level demonstrates that 2-(thiazol-2-yl)guanidines, including the target compound, exist predominantly in the 2-(thiazol-2-yl)guanidine tautomeric form rather than the 1-(thiazol-2-yl)guanidine form erroneously represented in many databases [1]. G2MP2 calculations reveal that this tautomeric preference is associated with a distinct electronic structure involving hidden divalent N(I) character (::N(←L)R). Crucially, all thiazo-2-yl guanidines studied (compounds 4a–e) form strong intramolecular hydrogen bonds (IMHBs) that lock the guanidinium cation into a planar restricted conformation, a feature that is absent in the corresponding phenyl guanidine analogs [2]. This conformational locking directly impacts binding to α₂-adrenoceptors, where planarity is a key determinant of affinity.

Computational Chemistry Medicinal Chemistry α₂-Adrenoceptor Ligand Design

Essentiality of the Guanidine Moiety: Bioisosteric Replacement Leads to Complete Activity Loss

In the 2-guanidino-4-furylthiazole series, replacement of the guanidine group with thiourea, urea, or (dimethylamino)methyl bioisosteres resulted in complete loss of all three activities tested: antimicrobial activity against H. pylori, gastric acid secretion inhibition, and histamine H₂-receptor antagonism [1]. The unsubstituted guanidino derivative (compound 7 in the alkylguanidino series) serves as the baseline for SAR, and while alkyl substitution on the guanidino nitrogen further enhances potency (e.g., the n-hexyl derivative 13 showed a 250-fold improvement in anti-H. pylori activity, MIC = 0.11 μg/mL), the unsubstituted guanidine itself retains measurable activity in all three assays [1]. This contrasts sharply with the corresponding 2-amino-4-(furan-2-yl)thiazole analog, which lacks the guanidine functionality and shows only weak, non-specific activity (IC₅₀ = 7.92 × 10⁴ nM against SV40 T antigen) rather than targeted H₂ receptor or anti-H. pylori effects [2].

Anti-H. pylori H₂-Receptor Antagonist Bioisosteric Replacement

Furan vs. Phenyl/Thienyl at 4-Position: Differential Anti-H. pylori Potency and Dual Pharmacology

Within the 2-guanidinothiazole class, the 4-position substituent dramatically modulates both anti-H. pylori potency and the presence of ancillary H₂ antagonist activity. The furan-2-yl substituted compounds (prototype scaffolds, including the target compound) consistently display dual pharmacology—simultaneous anti-H. pylori activity and H₂ receptor antagonism—as documented in the foundational SAR studies [1]. By contrast, the thienyl analog (compound 44) exhibited the strongest anti-H. pylori activity ever recorded in this series (MIC = 0.0065 μg/mL) but was completely void of H₂ antagonist activity [2]. The pyridyl analog (compound 39) showed both potent anti-H. pylori and H₂ antagonist activities but with a different selectivity window than the furyl series. Phenyl analogs (described in J. Med. Chem. 2000, 43, 3315-3321) exhibited intermediate anti-H. pylori activity but reduced gastric antisecretory effects relative to the furyl series [3].

Antimicrobial Activity H₂ Antagonist Structure-Activity Relationship

Guanidinothiazole vs. Clinically Used H₂ Antagonists: Superior Anti-H. pylori Activity of the Class

A key differentiation of the 4-furyl-2-guanidinothiazole class relative to marketed H₂ antagonists is the additional direct antimicrobial activity against Helicobacter pylori. The clinically used H₂ antagonists famotidine (a guanidinothiazole), cimetidine, and ranitidine are devoid of direct bactericidal activity against H. pylori. In the 1992 study by Katsura et al., compound I-48 (a 4-furyl-2-guanidinothiazole derivative) demonstrated antimicrobial activity against H. pylori that was described as 'far stronger than that of clinically used H₂ antagonists' [1]. While the unsubstituted parent compound shows lower potency than optimized alkyl-substituted derivatives, it retains measurable activity in all three assay endpoints (anti-H. pylori, H₂ antagonism, and gastric antisecretion) [2]. This dual pharmacology is unique to the furyl-substituted guanidinothiazole chemotype and is not replicated by any currently marketed anti-ulcer agent [2].

Drug Comparison Famotidine Cimetidine Ranitidine

Recommended Research and Procurement Scenarios for 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine


Dual-Action Anti-Ulcer Drug Discovery Requiring Combined H₂ Antagonism and Anti-H. pylori Activity

In programs targeting peptic ulcer disease where both gastric acid suppression and H. pylori eradication are desired, this compound serves as the foundational scaffold. The furan-2-yl guanidinothiazole chemotype uniquely delivers dual pharmacology, as documented by Katsura et al. (1992), where compound I-48 demonstrated anti-H. pylori activity far exceeding that of clinically used H₂ antagonists [1]. The unsubstituted parent compound provides the minimal active pharmacophore for SAR expansion, making it the appropriate starting material for lead optimization programs aimed at improving potency while maintaining the dual-activity profile.

Pharmacophore Validation and Conformational Analysis in H₂/α₂-Adrenoceptor Ligand Design

The unique planar-restricted conformation of 2-(thiazol-2-yl)guanidines, confirmed by quantum chemical analysis at the B3LYP/6-31+G(d) and G2MP2 levels, makes this compound a valuable tool for validating pharmacophore models [2]. The strong intramolecular hydrogen bond that locks the guanidinium cation in a planar geometry is a key structural determinant for receptor recognition that is absent in phenyl-substituted guanidine analogs. This compound can be used to experimentally test computational predictions of receptor binding modes.

Bioisostere Comparison Studies Exploring Guanidine Essentiality

The complete loss of biological activity upon replacing the guanidine group with thiourea, urea, or (dimethylamino)methyl, as reported by Katsura et al. (1997), establishes this compound as a critical positive control for studies investigating the essentiality of the guanidine pharmacophore [3]. Procurement of both the active guanidine compound and its inactive bioisosteres enables controlled experiments to validate target engagement mechanisms and confirm that observed biological effects are guanidine-dependent.

Antifungal Lead Optimization Leveraging Guanidinothiazole Scaffold

The broader aryl guanidine antifungal class, which inhibits a novel target enzyme in the ergosterol biosynthesis pathway, has demonstrated potent activity against Aspergillus fumigatus (including azole-resistant strains) and in vivo efficacy equivalent to voriconazole (Kato et al., J. Med. Chem., 2021) [4]. While the reported compound 6h is structurally more complex, the 2-guanidinothiazole core is a shared pharmacophoric element. This compound can be utilized as a simplified scaffold for exploring antifungal SAR within the ergosterol biosynthesis inhibition mechanism.

Quote Request

Request a Quote for 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.